Technical Whitepaper: Structural Characterization and Pharmacophore Potential of 3-(1H-indol-3-yl)-N-methylpropanamide
Technical Whitepaper: Structural Characterization and Pharmacophore Potential of 3-(1H-indol-3-yl)-N-methylpropanamide
The following technical guide is structured to provide an exhaustive structural and synthetic profile of 3-(1H-indol-3-yl)-N-methylpropanamide. It deviates from standard templates to focus on the specific chemo-structural nuances that distinguish this molecule from its famous analogs, such as Melatonin and N-Methyltryptamine.
[1]
Executive Summary: The "Silent" Pharmacophore
3-(1H-indol-3-yl)-N-methylpropanamide (PubChem CID: 7661699) represents a distinct structural class often conflated with tryptamines.[1] While tryptamines (indole-ethylamines) function primarily as basic neurotransmitter analogs, this molecule is a neutral amide .[1]
This guide addresses the molecule not merely as a metabolite found in Omphalotus olearius mushrooms, but as a critical "bioisosteric scaffold." By replacing the basic ethylamine chain of tryptamine with a propylamide chain, researchers can probe the hydrogen-bonding requirements of serotonin (5-HT) and melatonin receptors without the liability of rapid oxidative deamination by Monoamine Oxidase (MAO).
Structural Anatomy & Physicochemical Properties[1][2]
Nomenclature and Connectivity
The IUPAC name 3-(1H-indol-3-yl)-N-methylpropanamide defines the connectivity:
-
Linker: A 3-carbon propanoic acid chain (unlike the 2-carbon ethyl chain of tryptamines).[1]
-
Terminus: An
-methyl amide group.[1][3]
Critical Distinction:
Electronic Distribution and Solubility
Unlike tryptamines, which are protonated at physiological pH, this propanamide remains neutral. This drastically alters its lipophilicity and membrane permeability.[1]
| Property | Value | Significance |
| Molecular Formula | Isomeric with N-acetyltryptamine but different connectivity.[1] | |
| Molecular Weight | 202.25 g/mol | Fragment-like; ideal for lead optimization.[1] |
| LogP (Predicted) | ~1.23 - 1.5 | Moderate lipophilicity; high Blood-Brain Barrier (BBB) potential.[1] |
| H-Bond Donors | 2 (Indole NH, Amide NH) | Critical for receptor anchoring.[1] |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | The amide carbonyl mimics the H-bond acceptor role of Melatonin's acetyl group. |
| pKa | >15 (Amide) | Non-ionizable at physiological pH; resistant to lysosomal trapping.[1] |
Synthetic Pathways: The Causality of Choice
To synthesize this molecule with high fidelity, we must avoid harsh acidic conditions that could polymerize the indole ring. The preferred route utilizes Indole-3-propionic acid (IPA) as the starting material, coupled with methylamine via carbodiimide activation.
Retrosynthetic Analysis
The synthesis is driven by the formation of the amide bond. We select EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent because its urea byproduct is water-soluble, simplifying purification—a critical "self-validating" step for purity.[1]
Pathway Visualization (DOT)[1]
Figure 1: Carbodiimide-mediated synthesis pathway ensuring water-soluble byproduct removal.[1]
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in checkpoints.[1] If the specific spectral signals described do not appear, the experiment has failed, and one must stop to diagnose (e.g., wet solvents or inactive coupling agents).
Materials
-
Substrate: 3-(1H-indol-3-yl)propanoic acid (IPA).[1]
-
Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), Methylamine (2.0M in THF, 1.5 eq).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
Step-by-Step Methodology
-
Activation Phase (The "Zero-Hour" Check):
-
Coupling Phase:
-
Workup (The Purification Filter):
Spectroscopic Validation (The "Fingerprint")[1]
To confirm the structure, you must verify the Amide-II band in IR and the Propyl Triplets in NMR.
| Technique | Diagnostic Signal | Structural Confirmation |
| 1H NMR (DMSO-d6) | Confirms the intact propyl chain ( | |
| 1H NMR | Confirms | |
| 1H NMR | Indole NH (Broad singlet).[1] | |
| FT-IR | Amide I band (C=O stretch) .[1] Absence indicates hydrolysis.[1] | |
| FT-IR | N-H stretch (distinct from broad OH of the starting acid).[1] |
Pharmacophore Mapping & Bioisosterism
The scientific value of 3-(1H-indol-3-yl)-N-methylpropanamide lies in its relationship to Melatonin.[1] By mapping the pharmacophore, we see how the "extra" carbon in the chain compensates for the lack of the methoxy group in terms of steric bulk, while the amide mimics the acetyl group.
Structural Comparison Logic
-
Melatonin: Indole - Ethyl - Amine - Acetyl.[1]
-
Result: The distance between the Indole centroid and the Carbonyl oxygen is structurally conserved, allowing this molecule to potentially dock into MT1/MT2 receptors or serve as a competitive antagonist.
Pharmacophore Diagram (DOT)
Figure 2: Pharmacophore mapping showing the conservation of H-bond vectors despite linker elongation.
References
-
PubChem. (2023).[1] 3-(1H-indol-3-yl)-N-methylpropanamide (CID 7661699).[1][5] National Library of Medicine.[1] [Link][1]
-
Karunakaran, V., et al. (2016).[1] Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides. Royal Society of Chemistry.[1] [Link]
-
Adamo, M. F. A., & Konda, V. R. (2007).[1][6] Multicomponent synthesis of 3-indolepropionic acids. Organic Letters. [Link]
-
Musshoff, F., et al. (2000).[1] Indole-3-propionic acid: A metabolite of Tryptophan.[1] Journal of Chromatography B. (Contextual grounding for the acid precursor). [Link]
Sources
- 1. 3-(1H-indol-3-yl)propanamide | C11H12N2O | CID 351791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-Nalpha-methyl-L-phenylalaninamide | C21H25N3O2 | CID 15689362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. 3-(1H-indol-3-yl)-N-methylpropanamide | C12H14N2O | CID 7661699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of 3-indolepropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
